molecular formula C14H11F3N4O B14230838 N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-06-4

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14230838
CAS No.: 787591-06-4
M. Wt: 308.26 g/mol
InChI Key: MSLBNPDZXJBGDV-UHFFFAOYSA-N
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Description

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyrazine and an α-haloketone.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.

    N-Methylation: The final step involves the methylation of the nitrogen atom on the imidazo[1,2-a]pyrazine ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications.

Properties

CAS No.

787591-06-4

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

IUPAC Name

N-methyl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11F3N4O/c1-18-12-13-20-8-11(21(13)6-5-19-12)9-3-2-4-10(7-9)22-14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

MSLBNPDZXJBGDV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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